N-Butyl Substitution Enhances Solubility in Organic Media Relative to Unsubstituted Analogues
N-Butyl-N-chloroformamide demonstrates significantly improved solubility in common organic solvents compared to the parent unsubstituted N-chloroformamide (H₂NCOCl), which is inherently unstable [1]. The compound is described as 'soluble in alcohol, ether & benzene' , enabling broader reaction compatibility. This solubility profile is a direct consequence of the hydrophobic butyl chain, which is absent in smaller N-alkyl carbamoyl chlorides such as N-methyl-N-chloroformamide .
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Soluble in alcohol, ether & benzene |
| Comparator Or Baseline | N-chloroformamide (H₂NCOCl) - Unstable, limited solubility data due to instability |
| Quantified Difference | Not quantifiable; qualitative improvement in stability and solubility |
| Conditions | Qualitative assessment from vendor datasheets and chemical class knowledge |
Why This Matters
Enhanced organic solubility expands the range of viable reaction media, increasing synthetic utility in non-aqueous systems compared to less stable or less soluble carbamoyl chlorides.
- [1] Carbamoyl chloride. Wikipedia. https://en.wikipedia.org/wiki/Carbamoyl_chloride View Source
